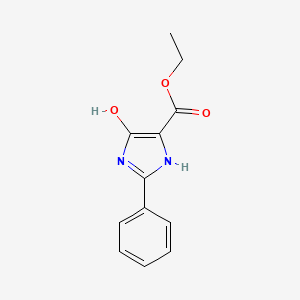![molecular formula C25H20FN3O2 B3012000 5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-25-8](/img/structure/B3012000.png)
5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is a class of nitrogen-containing heterocycles. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various synthetic methods and properties of related quinoline and pyrazoloquinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One sustainable approach involves the use of a phosphine-free Mn(I) complex catalyzing the acceptorless dehydrogenative coupling (ADC) to synthesize quinolines via dehydrogenation and condensation reactions between 2-aminobenzyl alcohols and secondary alcohols . Another method for synthesizing pyrazoloquinolines involves the cyclization of a formyl group with an amino group of a 2-aminophenyl substituent in 1-benzyloxypyrazole, followed by debenzylated to yield 1-hydroxy-substituted pyrazoloquinolines . Additionally, the Povarov reaction, a type of imino-Diels-Alder reaction, has been used to synthesize hexahydro-2H-pyrano[3,2-c]quinoline analogues with antitubercular activity . A sequential Sc(OTf)3-catalyzed cationic imino-Diels-Alder Reaction/N-debenzylation under microwave irradiation has also been employed to synthesize endo-fused hexahydro-2H-pyrano[3,2-c]quinolines .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The structure of a novel quinoline analog incorporating a 5-mercapto-1-substituted tetrazole was confirmed using spectroscopic techniques and single-crystal X-ray diffraction . The presence of substituents such as fluorine or methoxy groups can influence the electronic properties of the molecule, which is important for applications like organic light-emitting diodes (OLEDs) .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, the Povarov reaction can be used to generate imines that react with dihydropyrans to form pyranoquinoline analogues . The cationic imino-Diels-Alder reaction is another key transformation that can be used to construct hexahydro-2H-pyrano[3,2-c]quinolines, which can then undergo debenzylation to yield the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can alter properties such as thermal behavior, fluorescence intensity, and electronic parameters like HOMO and LUMO levels . These properties are crucial for the potential use of these compounds in pharmaceutical applications and materials science. The anti-inflammatory activity of certain quinoline derivatives has been studied in vitro, and molecular docking studies have been carried out to understand their mode of action .
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including quinolines and their derivatives, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. Research has extensively explored the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, underlining their significance in the development of novel optoelectronic materials. Such compounds are investigated for their electroluminescent properties and potential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research suggests that the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating innovative optoelectronic materials, highlighting the versatility of these heterocyclic compounds in various technological applications (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives have been identified as effective anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them suitable for protecting metals against corrosion. This application is particularly relevant in industrial settings where metal longevity is critical. The presence of polar substituents in quinoline derivatives enhances their adsorption capabilities, offering a promising approach to corrosion protection (Verma et al., 2020).
Anticancer and Antimicrobial Applications
Quinoline and quinazoline alkaloids, as well as their synthetic analogs, have been the subject of intense research due to their significant bioactivities. These compounds have been explored for their potential in treating various diseases, including cancer, malaria, and bacterial infections. The structural modification of quinoxaline derivatives, for example, has led to a variety of biomedical applications, such as antimicrobial activities and treatments for chronic and metabolic diseases. This demonstrates the potential of quinoline and quinazoline derivatives in developing new therapeutic agents (Pereira et al., 2015).
特性
IUPAC Name |
5-[(3-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-19-8-6-17(7-9-19)24-22-15-29(14-16-4-3-5-18(26)12-16)23-11-10-20(31-2)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCIRLYPSCBJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)
![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)
![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)




![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)